molecular formula C13H14O5 B163298 Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate CAS No. 28578-16-7

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

Cat. No. B163298
CAS RN: 28578-16-7
M. Wt: 250.25 g/mol
InChI Key: BRILFEZHPXQINW-UHFFFAOYSA-N
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Description

“Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” is a compound with the molecular formula C12H12O4 . It has an average mass of 220.221 Da and a monoisotopic mass of 220.073563 Da .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” consists of a benzodioxol group attached to an acrylate group .


Physical And Chemical Properties Analysis

“Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” has a molecular weight of 220.221 g/mol . The related compound “Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate” has a molecular weight of 245.23 g/mol .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate and its analogs have been synthesized and characterized, providing insights into their chemical properties. For example, Spoorthy et al. (2021) synthesized various analogues and evaluated their antimicrobial activities. These analogues demonstrated significant potential in medicinal chemistry, particularly in the development of new pharmaceutical compounds with antimicrobial properties (Spoorthy et al., 2021).

X-ray Analysis and Structural Studies

  • X-ray analysis has been a crucial method in understanding the structural properties of compounds related to Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Kobelev et al. (2020) conducted X-ray analysis to confirm the structure of the products they synthesized, which is essential for accurate characterization and potential application in various fields, such as material science and pharmaceuticals (Kobelev et al., 2020).

Applications in Drug Synthesis

  • The compound and its derivatives have shown potential in the synthesis of various drugs. For instance, Siddiqa et al. (2014) utilized similar compounds in the synthesis of sulfonohydrazide derivatives with notable antibacterial activity. This indicates its importance in the development of new antibiotics and pharmaceutical agents (Siddiqa et al., 2014).

Optical and Luminescence Properties

  • The optical and luminescence properties of derivatives have been a subject of interest in various studies. Kozlov et al. (2010) explored the spectral luminescence properties of compounds obtained from the condensation of certain reactants, including Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. This research is pivotal for applications in optoelectronics and advanced material sciences (Kozlov et al., 2010).

properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILFEZHPXQINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307820
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

CAS RN

28578-16-7
Record name NSC195099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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